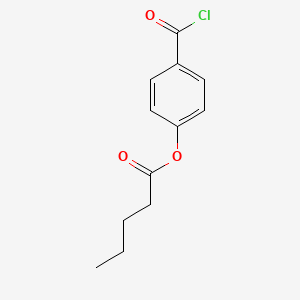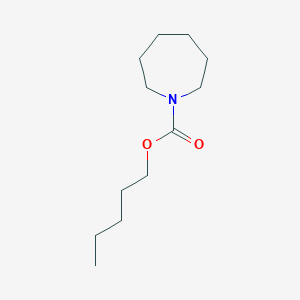
Mercury(1+);methyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(1+);methyl(triphenyl)phosphanium is an organophosphorus compound with the molecular formula C19H18HgP++ It is a complex compound that includes a mercury ion coordinated with a methyl(triphenyl)phosphanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury(1+);methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a mercury salt. One common method is to react triphenylphosphine with methylmercury chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity of mercury compounds and the specialized conditions required for their synthesis. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury safely.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(1+);methyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Mercury(1+);methyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It has applications in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of mercury(1+);methyl(triphenyl)phosphanium involves its ability to form stable complexes with various substrates. The mercury ion acts as a Lewis acid, accepting electron pairs from donor atoms in the substrate. This interaction can lead to the formation of new chemical bonds and the stabilization of reactive intermediates. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a bromide ion instead of a mercury ion.
Methyltriphenylphosphonium Iodide: Similar to the bromide variant, but with an iodide ion.
Triphenylphosphine: A simpler compound that lacks the methyl group and mercury ion.
Uniqueness
Mercury(1+);methyl(triphenyl)phosphanium is unique due to the presence of the mercury ion, which imparts distinct chemical properties. The mercury ion’s ability to form stable complexes with various substrates makes this compound particularly useful in synthetic chemistry and catalysis .
Eigenschaften
CAS-Nummer |
61113-43-7 |
|---|---|
Molekularformel |
C19H18HgP+2 |
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
mercury(1+);methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.Hg/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;/q2*+1 |
InChI-Schlüssel |
NFQTWVLGEYUVOX-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)








![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

